molecular formula C6H4O3 B196085 2-Hydroxy-1,4-benzoquinone CAS No. 2474-72-8

2-Hydroxy-1,4-benzoquinone

Cat. No. B196085
CAS RN: 2474-72-8
M. Wt: 124.09 g/mol
InChI Key: GPLIMIJPIZGPIF-UHFFFAOYSA-N
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Description

2-Hydroxy-1,4-benzoquinone, also known as Hydroxy-1,4-benzoquinone, is one of the simplest hydroxyquinones and one of three hydroxybenzoquinone isomers . It is often derived from 1,4-benzoquinone and is sometimes simply called quinone . The IUPAC name for this compound is 2-hydroxycyclohexa-2,5-diene-1,4-dione .


Synthesis Analysis

The coordination polymers with binary ligands, including 2,5-dihydroxy-1,4-benzoquinone (H2DHBQ) and 4,4′-bipyridyl (bpy), were synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) . Three kinds of coordination polymers were obtained depending on the metal ions .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1,4-benzoquinone involves a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . The compound tends to dimerize spontaneously by peroxo bridges .


Chemical Reactions Analysis

The photochemical reduction of 1,4-benzoquinone (p-BQ) by superoxide anion radicals (O2•−) was explored by 355-nm laser flash photolysis (LFP) and 365-nm UV light steady irradiation . The main product of the photochemical reaction between p-BQ and O2•− was hydroquinone (H2Q) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-1,4-benzoquinone include a density of 1.5±0.1 g/cm3, boiling point of 247.8±40.0 °C at 760 mmHg, and vapour pressure of 0.0±1.1 mmHg at 25°C . The compound also has an enthalpy of vaporization of 56.4±6.0 kJ/mol and a flash point of 118.0±23.8 °C .

Scientific Research Applications

  • Cancer Chemotherapy : A derivative of 2-Hydroxy-1,4-benzoquinone, 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), showed cytotoxic activity against cultured KB and P-388 cells. This compound, isolated from Iris missouriensis, may have potential in cancer chemotherapy (Wong, Pezzuto, Fong, & Farnsworth, 1985).

  • Biological Activities : 2-Hydroxy-5-methyl-1,4-benzoquinone was identified in the salivary gland secretion of termite soldiers of Odontotermes magdalenae, highlighting its biological significance (Olagbemiro, Lajide, Sani, & Staddon, 2005).

  • Anti-Neoplastic Effects : 2-Amino-1,4-benzoquinones, synthesized using fungal laccases, inhibited human 5-lipoxygenase and exhibited anti-proliferative effects in breast and urinary bladder cancer cell lines. This suggests their potential in treating diseases associated with elevated 5-lipoxygenase activity, including certain cancers (Poeckel et al., 2006).

  • Cytochrome P450 Destruction : Benzene metabolites 1,4-benzoquinone and 1,4-hydroquinone can destroy cytochrome P450 and induce oxidative stress, providing insights into their toxicological effects (Kondrová, Stopka, & Souček, 2007).

  • Chemical Synthesis : A novel etherification of 2-hydroxy-1,4-naphthoquinone derivatives with alkoxyalkyl chlorides and hydride bases was discovered. This method is specific to molecules with a 2-hydroxy-1,4-benzoquinone skeleton and facilitates the synthesis of compounds with anti-tumor activity (Ogata et al., 2016).

Safety And Hazards

2-Hydroxy-1,4-benzoquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It poses risks such as acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

One potential future direction for 2-Hydroxy-1,4-benzoquinone is its utilization as a cathode material for Li-ion batteries . This application explores the use of a 1-D coordination polymer, copper (II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ), which is air-stable, devoid of coordinated water molecules, and possesses a high theoretical capacity of 266 mAh g−1 .

properties

IUPAC Name

2-hydroxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLIMIJPIZGPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179468
Record name Hydroxyquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1,4-benzoquinone

CAS RN

2474-72-8
Record name Hydroxyquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2474-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1,4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY-1,4-BENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7I5HV2JFI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
428
Citations
J Von Sonntag, E Mvula, K Hildenbrand… - … A European Journal, 2004 - Wiley Online Library
In water, photolysis of 1,4‐benzoquinone, Q gives rise to equal amounts of 2‐hydroxy‐1,4‐benzoquinone HOQ and hydroquinone QH 2 which are formed with a quantum yield of Φ=…
S Takenaka, J Koshiya, S Okugawa, A Takata… - Biodegradation, 2011 - Springer
Burkholderia sp. strain AK-5 converts 4-aminophenol to maleylacetic acid via 1,2,4-trihydroxybenzene, which is unstable in vitro and non-enzymatically auto-oxidized to 2-hydroxy-1,4-…
Number of citations: 12 link.springer.com
JA Hellstern, B Philipp, B Schink - Anaerobic degradation of … - kops.uni-konstanz.de
4.1 Abstract Anaerobic degradation of resorcinol (1, 3-dihydroxybenzene) by the denitrifying bacterium Azoarcus anaerobius is initiated by two oxidative reaction steps catalysed by …
Number of citations: 1 kops.uni-konstanz.de
MN Schuchmann, J Sonntag, C Sonntag - Journal of the Chemical …, 1998 - pubs.rsc.org
Hydroxyl radicals have been generated by pulse radiolysis in N2O-saturated aqueous solutions. Their addition to 1,4-benzoquinone BQ (k3 = 6.6 × 109 dm3 mol–1 s–1 by competition …
Number of citations: 88 pubs.rsc.org
CSP McErlean, CJ Moody - The Journal of organic chemistry, 2007 - ACS Publications
The first synthesis of the unusual nitrogen-containing 3-alkyl-1,4-benzoquinone, N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, isolated from Embelia ribes, is …
Number of citations: 47 pubs.acs.org
EY Fursova, VI Ovcharenko, EV Gorelik… - Russian Chemical …, 2009 - Springer
The reactions of Mn II and Cu II ions with deprotonated 2-hydroxy-3,6-di(tert-butyl)-1,4-benzoquinone (L) afford bis(chelates) ML 2 . In the solid phases of the compounds, the …
Number of citations: 3 link.springer.com
É Józsa, M Purgel, M Bihari, PP Fehér… - New Journal of …, 2014 - pubs.rsc.org
The kinetics and mechanisms of the redox reactions between hydrogen peroxide and 1,4-benzoquinone, 2-methyl-1,4-benzoquinone, 2,6-dimethyl-1,4-benzoquinone, 2-chloro-1,4-…
Number of citations: 8 pubs.rsc.org
SI Bailey, IM Ritchie, Z Hong-Guang - Journal of electroanalytical chemistry …, 1988 - Elsevier
Using cyclic voltammetry, the electrochemistry of aqueous solutions of 4-methoxy-1,2-benzoquinone was investigated over the pH range 0–8. From the variation of half-wave potential …
Number of citations: 13 www.sciencedirect.com
R Filosa, A Peduto, P Aparoy, AM Schaible… - European Journal of …, 2013 - Elsevier
5-Lipoxygenase (5-LO), an enzyme that catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes, is an attractive drug target for the pharmacotherapy of …
Number of citations: 47 www.sciencedirect.com
O Fonagy, E Szabo-Bardos, O Horvath - Journal of Photochemistry and …, 2021 - Elsevier
In competition-based experiments, 1,4-benzoquinone (BQ) has been a frequently applied compound for determination of the role of O 2 radical dot − radicals. In those studies, only the …
Number of citations: 99 www.sciencedirect.com

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